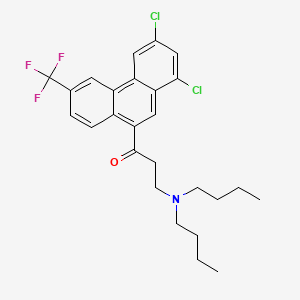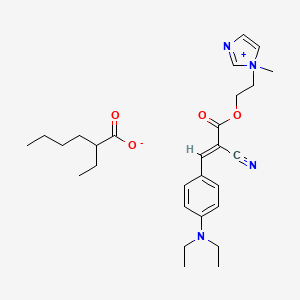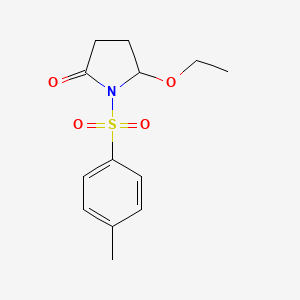
Succinic acid, p-chloro-alpha-pentylbenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF 563 is a structural adhesive film developed by 3M Aerospace and Aircraft Maintenance Division. It is a thermosetting adhesive film designed for high-performance bonding applications, particularly in the aerospace industry. This compound is known for its extended service temperature range and enhanced durability in hot and wet conditions compared to similar adhesive films.
Preparation Methods
Synthetic Routes and Reaction Conditions: AF 563 is synthesized through a thermosetting process involving epoxy resins. The preparation involves mixing epoxy resins with curing agents and other additives to form a film. The film is then subjected to moderate curing temperatures ranging from 250 to 320 degrees Fahrenheit (approximately 121 to 160 degrees Celsius) to achieve the desired adhesive properties .
Industrial Production Methods: In industrial settings, AF 563 is produced in large batches using automated equipment to ensure consistency and quality. The production process involves precise control of temperature, pressure, and mixing conditions to achieve the optimal properties of the adhesive film. The film is then cut into sheets or rolls for distribution and use in various applications .
Chemical Reactions Analysis
Types of Reactions: AF 563 primarily undergoes curing reactions, which are a type of polymerization reaction. During the curing process, the epoxy resins react with curing agents to form a cross-linked polymer network. This reaction is exothermic and results in the hardening of the adhesive film.
Common Reagents and Conditions: The common reagents used in the preparation of AF 563 include epoxy resins and curing agents such as amines or anhydrides. The curing process typically occurs at moderate temperatures (250 to 320 degrees Fahrenheit) and may involve the use of catalysts to accelerate the reaction .
Major Products Formed: The major product formed from the curing reaction of AF 563 is a cross-linked epoxy polymer. This polymer network provides the adhesive film with its high bond strength, durability, and resistance to environmental factors such as heat and moisture .
Scientific Research Applications
AF 563 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-performance adhesive for bonding various materials, including metals, composites, and plastics. In biology and medicine, AF 563 is utilized in the fabrication of medical devices and equipment that require strong and durable bonds. In the aerospace industry, it is used for bonding structural components of aircraft, providing enhanced performance and reliability under extreme conditions .
Mechanism of Action
The mechanism of action of AF 563 involves the formation of a cross-linked polymer network through the curing reaction of epoxy resins with curing agents. This cross-linking process creates a strong and durable adhesive bond that can withstand high temperatures and harsh environmental conditions. The molecular targets involved in this process are the reactive sites on the epoxy resins and curing agents, which undergo chemical reactions to form the polymer network .
Comparison with Similar Compounds
AF 563 is similar to other structural adhesive films such as AF 163-2, also developed by 3M. AF 563 offers several advantages over AF 163-2, including an extended service temperature range and improved durability in hot and wet conditions . Other similar compounds include structural adhesives from Mitsui Chemicals America, Inc. and Mitsubishi Chemical Carbon Fiber and Composites, Inc., which also offer high-performance bonding solutions for various applications .
Properties
CAS No. |
97492-92-7 |
|---|---|
Molecular Formula |
C16H21ClO4 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)hexoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H21ClO4/c1-2-3-4-5-14(12-6-8-13(17)9-7-12)21-16(20)11-10-15(18)19/h6-9,14H,2-5,10-11H2,1H3,(H,18,19) |
InChI Key |
NPIZSKPGNBPLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)Cl)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


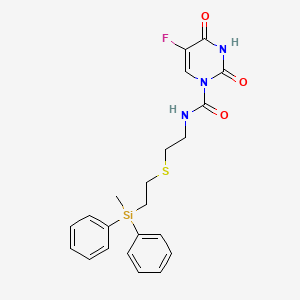

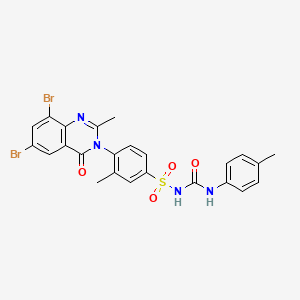
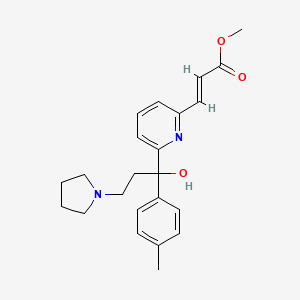
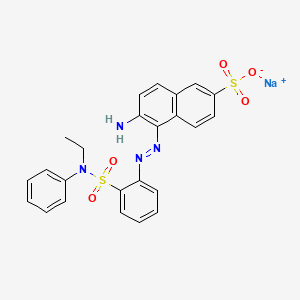
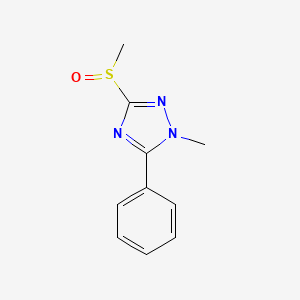
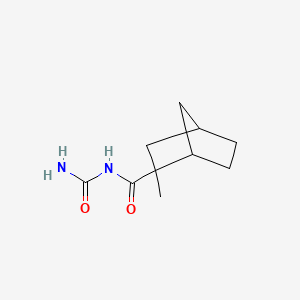
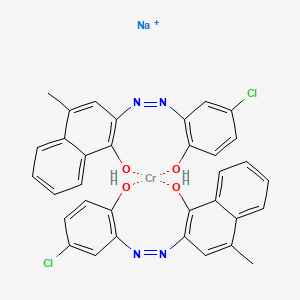

![3-[(Z)-1-(dimethylamino)-2-methylpent-2-en-3-yl]phenol](/img/structure/B12708958.png)
